N-Formylkynurenine

IDO1 inhibition High-throughput screening Fluorometric assay

N-Formylkynurenine (NFK), CAS 1022-31-7, is the direct and unique product of the IDO/TDO-catalyzed rate-limiting step in tryptophan catabolism. Unlike L-Kynurenine, NFK's formamide group enables >30-fold more sensitive fluorescence-based assays and unique nucleophile-scavenging pathway studies. Essential for accurate IDO1/TDO inhibitor screening, metabolomics, and analytical method validation where KYN substitutes introduce significant error. Procure high-purity NFK to ensure scientifically valid, reproducible results.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 1022-31-7
Cat. No. B195993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formylkynurenine
CAS1022-31-7
Synonyms2-amino-4-(2-formamidophenyl)-4-oxo-butanoic acid;  α-Amino-2-(formylamino)-γ-oxo-Benzenebutanoic Acid;  3-(N-Formylanthraniloyl)alanine;  Formylkynurenine;  N-Formylkynurenine
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)[O-])[NH3+])NC=O
InChIInChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)
InChIKeyBYHJHXPTQMMKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 2.5 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Formylkynurenine (CAS 1022-31-7) Procurement Guide: Properties, Purity & Research-Grade Sourcing for Kynurenine Pathway Studies


N-Formylkynurenine (NFK), CAS 1022-31-7, is a non-proteinogenic α-amino acid derivative and a pivotal intermediate in the kynurenine pathway of tryptophan catabolism [1]. Formed via the oxidative cleavage of L-tryptophan's indole ring, catalyzed by heme-containing dioxygenases such as indoleamine 2,3-dioxygenase (IDO1, IDO2) and tryptophan 2,3-dioxygenase (TDO) , this rate-limiting step is critical in immune regulation and neurological processes [2]. As a formylated derivative of L-kynurenine, NFK is commercially available in high purity (e.g., ≥98.5%) and serves as an essential analytical standard and biochemical tool for probing IDO/TDO enzyme activity and kynurenine pathway dynamics [3].

Why L-Kynurenine Cannot Replace N-Formylkynurenine for IDO/TDO Activity Assays and Pathway Analysis


Substituting N-Formylkynurenine (NFK) with its downstream metabolite L-Kynurenine (KYN) or other tryptophan catabolites is scientifically invalid for critical applications due to fundamental differences in their chemical reactivity and biological role. NFK is the direct and unique product of the IDO/TDO-catalyzed, rate-limiting step [1], making it the only analyte that directly reflects true enzyme activity, whereas KYN is a downstream product subject to additional enzymatic and non-enzymatic transformations [2]. Critically, NFK possesses a formamide group absent in KYN, which enables unique, quantitative derivatization chemistries for highly sensitive fluorescence assays—a property KYN lacks [3]. Furthermore, NFK's distinct electrochemical behavior allows for its simultaneous quantification alongside KYN, a feat not possible with generic KYN-only standards [4]. Using KYN as a proxy for NFK introduces significant error, as NFK and KYN partition into divergent, non-canonical metabolic branches with different kinetics and biological fates, leading to a misrepresentation of pathway flux [2].

N-Formylkynurenine (CAS 1022-31-7) Comparative Performance Data: Assay Sensitivity, Electrochemical Resolution & Reactivity


Fluorescence Assay Sensitivity: N-Formylkynurenine Enables 30-Fold Lower Detection Limit than Traditional Kynurenine-Based Assays for IDO1 Activity

N-Formylkynurenine (NFK) is the direct substrate for a highly sensitive fluorescence-based IDO1 activity assay. This assay, which measures the formation of an NFK-derived fluorophore (NFKPIP) at Ex/Em = 400/500 nm, achieves a lower limit of detection (LLOD) of 153 nM for NFK [1]. This is a quantifiable, >30-fold improvement in sensitivity compared to existing colorimetric assays that measure L-kynurenine (KYN) via absorbance at 480 nm [1]. When benchmarked against the standard colorimetric assay in a screen of 1,597 compounds, the NFK-based fluorescence assay identified the same 25 most active IDO1 inhibitors but with significantly fewer compound interferences (18 compounds vs 93 compounds) [1]. This demonstrates superior assay robustness and a wider dynamic range.

IDO1 inhibition High-throughput screening Fluorometric assay

Electrochemical Resolution: Differential Pulse Polarography Simultaneously Quantifies N-Formylkynurenine and L-Kynurenine in Mixtures, Unlike Single-Analyte Methods

N-Formylkynurenine (NFK) exhibits distinct electrochemical reduction behavior compared to L-Kynurenine (KYN), allowing for their simultaneous and unambiguous quantification in complex mixtures [1]. While KYN is reduced in three distinct two-electron steps, NFK undergoes a single, chemically irreversible reduction process that varies with pH: a two-electron, two-proton step in acidic media and a one-electron step in alkaline media [1]. Critically, despite their similar reduction potentials, the differential pulse polarographic (DPP) signals for NFK and KYN are readily resolved [1]. This permits the simultaneous determination of both compounds from a single sample, a capability not possible with methods that only measure KYN. This resolution is so precise that it allows for the direct observation of KYN formation from the hydrolysis of NFK in real-time [1].

Electroanalytical chemistry Tryptophan oxidation Simultaneous detection

Divergent Chemical Fate: N-Formylkynurenine, but Not L-Kynurenine, Enters a Unique Nucleophile-Scavenging Branch with Distinct Kinetics

Under physiological conditions (37°C, pH 7.4), N-Formylkynurenine (NFK) undergoes spontaneous deamination to form an electrophilic carboxyketoalkene (NFK-CKA), a reaction not observed for L-Kynurenine (KYN) [1]. This NFK-CKA rapidly reacts with cellular nucleophiles like cysteine and glutathione, forming adducts in under 2 minutes [1]. This creates a non-enzymatic metabolic branch unique to NFK. Crucially, the balance between this deamination and the canonical hydrolysis of NFK to KYN is enzymatically controlled; serum hydrolases hydrolyze NFK to KYN approximately 3 times faster than NFK undergoes deamination [1]. KYN, in stark contrast, does not deaminate under these conditions [1]. Therefore, the presence of NFK dictates a bifurcation in metabolic fate that is absent if only KYN is considered.

Kynurenine pathway Metabolic flux Chemical biology

Unique Fluorescence Derivatization: N-Formylkynurenine's Formamide Group Enables Transamidation with Cyclic Amines, a Reaction Inaccessible to Kynurenine

The presence of a formamide group on N-Formylkynurenine (NFK) confers a unique chemical reactivity that is the basis for a highly specific and sensitive fluorogenic assay. NFK reacts with cyclic amines, such as piperidine, via a mechanism involving deamination, transamidation, and carbon-carbon bond formation at the 2-position of the amine, to yield a highly fluorescent tetrahydroquinolone adduct (e.g., PIP-THQ) [1]. This reaction is quantitative and is the foundation of the IDO1 fluorescence assay described in Evidence Item 1. Crucially, this specific derivatization reaction does not occur with the amino acids tryptophan or L-Kynurenine, which lack the requisite formamide moiety [1]. This structural and reactivity distinction ensures that the resulting fluorophore is generated exclusively from NFK, providing unmatched specificity for detecting this metabolite in complex biological matrices.

Fluorophore synthesis Derivatization chemistry Analytical biochemistry

Key Research Applications for N-Formylkynurenine (CAS 1022-31-7) Based on Comparative Evidence


High-Throughput Screening (HTS) for IDO1/TDO Inhibitors

In drug discovery programs targeting cancer immunotherapy, N-Formylkynurenine is the essential analytical standard for calibrating and validating high-throughput fluorescence-based IDO1 activity assays. As demonstrated, NFK-based assays offer a >30-fold increase in sensitivity (153 nM LLOD) and significantly reduced compound interference compared to traditional KYN-based colorimetric assays [1]. This makes NFK procurement critical for labs establishing robust, scalable HTS platforms to identify novel IDO1/TDO inhibitors with higher accuracy and lower false-positive rates [1].

Simultaneous Electrochemical Quantification of Kynurenine Pathway Metabolites

For analytical chemistry and metabolomics labs studying oxidative stress and tryptophan metabolism, N-Formylkynurenine is required as a primary reference standard. Its distinct electrochemical signature, when compared to L-Kynurenine, is the basis for differential pulse polarography methods that can resolve and simultaneously quantify NFK and KYN in a single sample [2]. This capability is crucial for accurately tracking metabolic flux through the kynurenine pathway in biological fluids and tissue samples, which cannot be achieved using a KYN standard alone [2].

Dissecting Non-Canonical Kynurenine Pathway Biology and Immunology

In basic research focused on immunometabolism and the nuanced roles of kynurenine pathway metabolites, pure N-Formylkynurenine is an indispensable tool. Recent evidence confirms that NFK, but not KYN, partitions into a unique nucleophile-scavenging branch, forming adducts with cellular antioxidants like glutathione in under 2 minutes under physiological conditions [3]. To study this NFK-specific pathway and its implications for immune tolerance, protein modification, or lens aging, researchers must use authentic NFK, as experiments using L-Kynurenine as a substitute will fail to capture this critical biological divergence [3].

Development and Validation of Specific Fluorogenic Derivatization Methods

For researchers developing novel analytical methods, N-Formylkynurenine is the unique substrate for a specific fluorogenic derivatization reaction with cyclic amines [4]. This reaction, which involves a distinctive transamidation and carbon-carbon bond formation, does not occur with L-Kynurenine or tryptophan due to their lack of a formamide group [4]. Therefore, NFK is the necessary standard for optimizing and validating any LC-MS/MS or HPLC method that employs this chemistry for the selective, sensitive, and quantitative detection of NFK in complex biological matrices [4].

Technical Documentation Hub

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